An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-nitro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 6-Ethoxy-5-nitro-1H-indazole
Aimed at Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-ethoxy-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry. The following sections detail a robust synthetic pathway, elucidate the underlying reaction mechanism, and present a thorough characterization workflow, offering practical insights for professionals in the field.
The Strategic Importance of the Indazole Moiety
The indazole scaffold is a cornerstone in modern drug discovery, recognized for its versatile biological activities. As a "privileged structure," it is a recurring motif in a multitude of pharmacologically active agents. The specific substitution pattern of 6-ethoxy-5-nitro-1H-indazole makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. A mastery of its synthesis and a definitive confirmation of its structure are therefore fundamental prerequisites for leveraging its full potential in drug development programs.
A Reliable Synthetic Pathway: The Bartoli Indole Synthesis Adaptation
The synthesis of 6-ethoxy-5-nitro-1H-indazole is efficiently accomplished through an adaptation of the Bartoli indole synthesis. This method is renowned for its reliability and the ready availability of the requisite starting materials, making it a preferred choice for this transformation.
The Chemical Transformation at a Glance
The synthesis proceeds via the reaction of 2-ethoxy-1-nitrobenzene with vinylmagnesium bromide. This is followed by an acid-catalyzed cyclization, which yields the desired 6-ethoxy-5-nitro-1H-indazole.
Caption: Synthetic pathway for 6-ethoxy-5-nitro-1H-indazole.
A Step-by-Step Experimental Protocol
Disclaimer: This protocol is designed for use by trained chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines and the use of appropriate personal protective equipment are mandatory.
Reagents and Materials:
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2-Ethoxy-1-nitrobenzene
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Vinylmagnesium bromide (1.0 M solution in THF)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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2M Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexanes
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Silica gel (for column chromatography)
Procedure:
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Reaction Assembly: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-ethoxy-1-nitrobenzene (1.0 equivalent) in anhydrous THF.
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Grignard Reagent Addition: Cool the solution to 0°C using an ice bath. Add the vinylmagnesium bromide solution (3.0 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.
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Reaction Monitoring: Upon completion of the addition, allow the mixture to warm to ambient temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Reaction Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.
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Cyclization: Introduce 2M HCl to the mixture and stir vigorously for 1 hour at room temperature to promote the cyclization to the indazole product.
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Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).
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Purification and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure 6-ethoxy-5-nitro-1H-indazole.
Rigorous Characterization of the Final Product
The unambiguous structural confirmation and purity assessment of the synthesized 6-ethoxy-5-nitro-1H-indazole are of paramount importance. A multi-faceted analytical approach is employed for this purpose.
Summary of Spectroscopic and Spectrometric Data
| Analytical Technique | Key Parameters and Expected Observations |
| ¹H NMR | The spectrum should display distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the CH₂ and a triplet for the CH₃), and the N-H proton of the indazole ring. The specific chemical shifts will be dependent on the deuterated solvent used. |
| ¹³C NMR | The spectrum will show resonances for all unique carbon atoms within the molecule, including those of the aromatic system, the ethoxy substituent, and the indazole core. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for N-H stretching, aromatic and aliphatic C-H stretching, the asymmetric and symmetric stretching of the nitro group (N=O), and aromatic C=C stretching.[1] |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₉H₉N₃O₃, MW: 207.19 g/mol ).[2] |
| High-Resolution Mass Spectrometry (HRMS) | This technique provides the exact mass of the molecule, which should be in close agreement with the calculated theoretical mass, thereby confirming the elemental composition.[3] |
A Logical Workflow for Characterization
Caption: A systematic workflow for the characterization of 6-ethoxy-5-nitro-1H-indazole.
Essential Safety Precautions
Nitroaromatic compounds are known to be energetic and may possess mutagenic properties. Therefore, it is imperative to handle 6-ethoxy-5-nitro-1H-indazole with caution. All experimental manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Concluding Remarks
This technical guide has presented a detailed and reliable methodology for the synthesis of 6-ethoxy-5-nitro-1H-indazole, complemented by a comprehensive strategy for its characterization. The successful and confirmed synthesis of this molecule provides a crucial starting point for its application in advanced synthetic chemistry, particularly within the discovery and development of novel therapeutic agents. The protocols and workflows outlined herein are designed to be robust and self-validating, ensuring a high degree of confidence in the final product's identity and purity.
References
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ChemUniverse. 6-ETHOXY-5-NITRO-1H-INDAZOLE [P49714]. [Online] Available at: [Link]
- Google Patents. Methods for preparing indazole compounds.
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National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Online] Available at: [Link]
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National Institutes of Health. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Online] Available at: [Link]
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NIST. 1H-Indazole, 6-nitro-. [Online] Available at: [Link]
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NIST. 1H-Indazole, 6-nitro-. [Online] Available at: [Link]
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Pharmaffiliates. 6-Methoxy-5-nitro-1H-indazole (BSC). [Online] Available at: [Link]
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PubChem. 5-Nitroindazole. [Online] Available at: [Link]
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ResearchGate. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Online] Available at: [Link]
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Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Online] Available at: [Link]
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Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Online] Available at: [Link]
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The American Chemical Society. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Online] Available at: [Link]
